4-Bromo-2-fluorotoluene
Description
Contextual Significance in Halogenated Aromatic Chemistry
Halogenated aromatic compounds are a cornerstone of organic chemistry, prized for their role as versatile intermediates. The introduction of halogen atoms onto an aromatic ring, such as benzene (B151609), dramatically alters the ring's electronic properties and provides reactive handles for further functionalization. youtube.com In the case of 4-Bromo-2-fluorotoluene, the presence of two different halogens—bromine and fluorine—is particularly significant.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring. The bromine atom, located para to the methyl group, is a key functional group for a variety of cross-coupling reactions, which are fundamental to modern bond-forming strategies. The differential reactivity between the C-Br bond and the C-F bond allows for selective chemical manipulation. Typically, the carbon-bromine bond is more readily cleaved in transition-metal-catalyzed reactions than the robust carbon-fluorine bond. This hierarchy of reactivity is a critical tool for synthetic chemists, enabling sequential and controlled modifications of the molecule.
Furthermore, the substitution pattern on the toluene (B28343) ring—with halogens at positions 2 and 4—directs subsequent electrophilic substitution reactions, providing regiochemical control in the synthesis of complex, multi-substituted aromatic systems. This strategic placement of halogens makes this compound a more sophisticated building block compared to simpler, mono-halogenated toluenes.
Role as a Key Synthetic Intermediate in Modern Organic Synthesis
The primary value of this compound lies in its function as a key synthetic intermediate. innospk.com Its unique combination of reactive sites allows for its use in the synthesis of a diverse array of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals. innospk.comgoogle.com The presence of both bromine and fluorine atoms allows for selective reactivity in various reactions, making it a foundational component for constructing intricate molecular frameworks. innospk.com
One of the most powerful applications of this compound is in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a common participant in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, respectively. For instance, the bromine atom can be readily converted into an organometallic reagent (e.g., via lithium-halogen exchange or Grignard reagent formation) or used directly in palladium-catalyzed reactions to introduce new organic fragments.
A notable research application is its use as a starting material in the synthesis of 4-borono-2-fluorophenylalanine (B2909373), a reagent useful for positron emission tomography (PET) studies. sigmaaldrich.com It has also been employed in the synthesis of methyl 4-bromo-2-methoxybenzoate. sigmaaldrich.com A patented synthesis process highlights its creation from p-toluidine (B81030) through a multi-step sequence involving nitration, diazotization, bromination, reduction, and fluorination, underscoring its importance as a target molecule for industrial production. google.com The ability to selectively functionalize the C-Br bond while leaving the C-F bond intact (or vice versa under different conditions) is a powerful strategy in multi-step organic synthesis, cementing the role of this compound as a crucial and versatile intermediate.
Interactive Data Table: Key Synthetic Applications of this compound
| Reaction Type | Description |
|---|---|
| Cross-Coupling Reactions | The C-Br bond is readily used in Suzuki, Heck, and other palladium-catalyzed reactions to form new C-C bonds. |
| Nucleophilic Aromatic Substitution | The fluorine atom can be displaced by nucleophiles, often activated by other substituents on the ring. |
| Synthesis of APIs | Serves as a building block for creating active pharmaceutical ingredients, such as analgesics or anti-inflammatory drugs. innospk.com |
| Agrochemical Synthesis | Used in the creation of herbicides, insecticides, and other crop protection agents. innospk.com |
| Precursor to Complex Molecules | Acts as a starting reagent for compounds like 4-borono-2-fluorophenylalanine for PET studies. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVUQSAJMLFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199411 | |
| Record name | 4-Bromo-2-fluorotoluene | |
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Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51436-99-8 | |
| Record name | 4-Bromo-2-fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51436-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromo-2-fluorotoluene | |
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| Record name | 4-Bromo-2-fluorotoluene | |
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| Record name | 4-bromo-2-fluorotoluene | |
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| Record name | 4-Bromo-2-fluorotoluene | |
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Synthetic Methodologies and Preparation Routes for 4 Bromo 2 Fluorotoluene
Established Synthetic Pathways for Aryl Halide Formation
Traditional methods for synthesizing 4-Bromo-2-fluorotoluene rely on well-established reactions in organic chemistry, primarily electrophilic aromatic substitution and transformations involving diazonium intermediates.
A direct approach to synthesizing bromo-fluorotoluene isomers is through the electrophilic aromatic substitution of a fluorotoluene starting material. lumenlearning.commasterorganicchemistry.com When starting with 2-fluorotoluene (B1218778), the reaction involves introducing a bromine atom onto the aromatic ring. The substitution pattern is directed by the existing substituents: the methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions, while the fluorine atom (-F) is a deactivating group that also directs ortho and para. gmu.edu
| Parameter | Description | Common Reagents/Conditions | Reference |
|---|---|---|---|
| Starting Material | The fluorinated toluene isomer to be brominated. | 2-Fluorotoluene | gmu.edu |
| Brominating Agent | The source of the electrophilic bromine. | Molecular Bromine (Br₂) | lumenlearning.comsci-hub.se |
| Catalyst | Lewis acid to activate the brominating agent. | Fe powder, FeBr₃, AlCl₃ | lumenlearning.comgmu.edu |
| Solvent | The reaction medium. | Glacial Acetic Acid, Dichloromethane, Carbon Tetrachloride | prepchem.comresearchgate.net |
| Key Challenge | A significant hurdle in this synthetic approach. | Formation of multiple regioisomers, requiring purification. | prepchem.com |
Multi-step syntheses offer a more controlled and regioselective route to this compound. A well-documented pathway begins with para-toluidine (4-methylaniline). google.com This process involves a sequence of reactions to introduce the nitro, bromo, and fluoro groups in the correct positions before forming the final product.
The key steps in this synthesis are:
Nitration: Para-toluidine is first protected and then nitrated using a mixture of nitric and sulfuric acids. This introduces a nitro group (-NO₂) onto the ring. google.com
Diazotization and Bromination (Sandmeyer Reaction): The resulting amino-nitrotoluene derivative undergoes diazotization, where the amino group is converted into a diazonium salt (-N₂⁺). byjus.com This intermediate is then treated with a copper(I) bromide (CuBr) solution in a Sandmeyer reaction to replace the diazonium group with a bromine atom, yielding a bromo-nitrotoluene intermediate. google.comgoogle.com
Reduction: The nitro group of the bromo-nitrotoluene is reduced to an amino group (-NH₂), typically using reagents like sodium sulfide (B99878) or through catalytic hydrogenation. This forms a bromo-aminotoluene derivative. google.comchemicalbook.com
Diazotization and Fluorination (Balz-Schiemann Reaction): The final key step is the conversion of the remaining amino group to a fluorine atom. The bromo-aminotoluene is diazotized in the presence of anhydrous hydrogen fluoride (B91410) or fluoroboric acid (HBF₄). google.comepo.orglkouniv.ac.in The resulting diazonium salt is then thermally decomposed, which replaces the diazonium group with fluorine to yield the final product, this compound. google.comlkouniv.ac.in
An alternative, related pathway starts with 4-bromo-2-nitrotoluene, which is first reduced to 5-bromo-2-methylaniline. chemicalbook.com This aniline (B41778) derivative then undergoes a diazotization and fluorination sequence to produce this compound. chemicalbook.com
| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Nitration | H₂SO₄, HNO₃ | 2-Nitro-4-methylaniline derivative | google.com |
| 2 | Diazotization / Sandmeyer Reaction | NaNO₂, HBr, CuBr | 2-Nitro-4-bromotoluene | google.com |
| 3 | Reduction | Na₂S or Fe/CH₃COOH | 2-Amino-4-bromotoluene (5-Bromo-2-methylaniline) | google.comchemicalbook.com |
| 4 | Diazotization / Fluorination | NaNO₂, HF or HBF₄, Heat | This compound | google.comchemicalbook.comlkouniv.ac.in |
Novel and Green Chemistry Approaches in Synthesis
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing halogenated aromatic compounds like this compound.
A significant drawback of traditional electrophilic bromination is the lack of regioselectivity. prepchem.com Modern synthetic chemistry aims to overcome this by developing advanced catalytic systems. Palladium-catalyzed C-H bond activation has emerged as a powerful strategy for the regioselective halogenation of arenes. organic-chemistry.org This method can provide halogenated products that are complementary to those obtained through conventional electrophilic substitution. organic-chemistry.org By using a directing group on the substrate, a palladium catalyst can selectively functionalize a specific C-H bond, leading to a single desired isomer and thus dramatically increasing the reaction's efficiency and yield while simplifying purification. While specific application to this compound synthesis is an area of ongoing research, these catalytic systems hold significant promise. organic-chemistry.org
Another area of optimization involves the use of heterogeneous recyclable catalysts. For instance, palladium nanoparticles supported on materials like modified graphene have been explored for cross-coupling reactions. researchgate.net The development of similar robust, recyclable catalysts for halogenation reactions could significantly improve the sustainability of the synthesis by reducing catalyst waste and allowing for easier product separation.
Innovations in reaction engineering and conditions are being explored to make the synthesis of aryl halides safer and more efficient. For hazardous multi-step processes that involve thermally unstable intermediates like diazonium salts, traditional batch reactors pose safety risks. epo.org Continuous-flow reactors offer a safer alternative by maintaining only a small volume of the reaction mixture at any given time under precise temperature control. This technology is particularly suitable for diazotization and subsequent decomposition reactions, minimizing the risk of uncontrolled exothermic events. epo.org
Furthermore, green chemistry principles are influencing the choice of reagents and solvents. Research into using less hazardous brominating agents than molecular bromine, such as N-bromosuccinimide (NBS) in catalytic systems, is an active field. organic-chemistry.orgresearchgate.net The replacement of traditional volatile organic solvents with more environmentally benign alternatives, or even performing reactions under solvent-free conditions, are key goals in the ongoing development of synthetic routes for important chemical intermediates.
Mechanistic Investigations and Reactivity Profiles of 4 Bromo 2 Fluorotoluene
Fundamental Reaction Mechanisms
The electronic properties of the substituents on the 4-bromo-2-fluorotoluene ring—the electron-donating methyl group and the electron-withdrawing but pi-donating halogen atoms—dictate its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.
The positions available for substitution on the this compound ring are C-3, C-5, and C-6. The directing effects of the substituents are as follows:
Methyl (C-1): Directs to positions 2-, 4-, and 6-. Since positions 2 and 4 are occupied, it directs an incoming electrophile to position C-6.
Fluorine (C-2): Directs to positions 1-, 3-, and 5-. Since position 1 is occupied, it directs towards C-3 and C-5.
Bromine (C-4): Directs to positions 3- and 5- (relative to its own position, which are C-3 and C-5 on the ring).
Considering these additive effects, electrophilic attack is most likely to occur at positions C-3, C-5, or C-6. The precise outcome of a specific EAS reaction, such as nitration or halogenation, would depend on the reaction conditions and the nature of the electrophile, with steric hindrance also playing a role. For instance, in the related compound 4-bromotoluene (B49008), chlorination predominantly occurs at the 2-position, ortho to the activating methyl group, demonstrating the stronger directing power of the methyl group over the bromo group. reddit.comuomustansiriyah.edu.iq In the case of this compound, the fluorine and bromine atoms direct to positions 3 and 5, while the activating methyl group directs to position 6. The stronger activating effect of the methyl group would suggest a preference for substitution at C-6, though a mixture of products is possible. libretexts.org
Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is rendered sufficiently electron-poor by electron-withdrawing groups. libretexts.org In this compound, both the fluorine and bromine atoms are electron-withdrawing and can facilitate nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
A key aspect of the SNAr reactivity of this compound is the competition between the displacement of the fluoride (B91410) and the bromide ions. Two factors are at play:
Ring Activation: Fluorine is more electronegative than bromine, and thus has a stronger electron-withdrawing inductive effect. This makes the carbon atom it is attached to (C-2) more electrophilic and activates the ring more effectively towards nucleophilic attack.
Leaving Group Ability: The C-Br bond is weaker than the C-F bond, which generally makes bromide a better leaving group than fluoride in the elimination step.
In many SNAr reactions, the rate-determining step is the initial nucleophilic attack, which is accelerated by the presence of the highly electronegative fluorine atom. acs.org However, the bromine atom is often the preferred leaving group in cross-coupling reactions. Computational tools like Density Functional Theory (DFT) can be used to predict the activation barriers for substitution at the bromine versus the fluorine sites. The presence of these halogens makes this compound a useful substrate for introducing other functional groups via nucleophilic substitution. chemimpex.com
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemimpex.com
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is one of the most versatile methods for forming C-C bonds. fishersci.esnih.gov this compound is a suitable substrate for this reaction, with the palladium catalyst selectively activating the C-Br bond over the C-F and C-H bonds. chemimpex.com
The general mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Studies on the isomeric compound 2-bromo-4-fluorotoluene (B74383) provide insight into the reactivity. The Suzuki-Miyaura coupling of 2-bromo-4-fluorotoluene with 4-fluorophenylboronic acid has been studied using a heterogeneous catalyst of palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10). researchgate.net The presence of the methyl group was found to reduce the reaction's turnover frequency compared to non-methylated analogues like 1-bromo-2-fluorobenzene, an effect attributed to both steric hindrance and the electron-donating nature of the methyl group, which slightly reduces the electrophilicity of the carbon attached to the bromine.
| Aryl Bromide Substrate | Temperature (°C) | Conversion (%) at 3h | Turnover Frequency (TOF, h⁻¹) |
|---|---|---|---|
| 2-Bromo-4-fluorotoluene | 110 | 85 | 1.8 |
| 1-Bromo-2-fluorobenzene | 80 | 98 | 4.5 |
The design of catalysts for Suzuki reactions is crucial. While heterogeneous catalysts like G-COOH-Pd-10 are being explored for their recyclability, homogeneous palladium catalysts with specialized phosphine (B1218219) ligands, such as SPhos, are known to exhibit high activity, even for hindered substrates and at room temperature. researchgate.netnih.gov
Beyond the Suzuki reaction, the C-Br bond in this compound is amenable to other palladium-catalyzed transformations.
Stille Coupling: This reaction pairs the aryl halide with an organostannane reagent. It is a versatile C-C bond-forming reaction, though a significant drawback is the toxicity of the tin compounds. thieme.de The general reactivity of aryl bromides in Stille couplings suggests that this compound would be a viable substrate.
Kumada Cross-Coupling Reaction: As one of the earliest developed cross-coupling methods, the Kumada reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgorganic-chemistry.org It can be catalyzed by either palladium or nickel complexes. nrochemistry.com The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. Given that aryl bromides are common substrates, this compound could be used in Kumada couplings, provided the reaction conditions are compatible with the fluoro substituent. wikipedia.orgnrochemistry.com
Hiyama Cross-Coupling Reaction: The Hiyama coupling employs an organosilane as the coupling partner, activated by a fluoride source or a base. organic-chemistry.orgnumberanalytics.com Organosilanes are advantageous due to their stability and low toxicity. organic-chemistry.org The reaction is a powerful alternative to the Suzuki coupling for forming C-C bonds with aryl bromides. numberanalytics.com
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. sioc-journal.cn They are particularly effective for coupling with less reactive electrophiles like aryl chlorides and can exhibit different reactivity patterns. libretexts.org
Nickel-Catalyzed Couplings: Nickel complexes can catalyze Kumada couplings, often with high efficiency. organic-chemistry.org Nickel-catalyzed Stille couplings have also been reported, expanding the scope of this reaction. thieme.de Furthermore, nickel catalysis has been applied to reactions involving challenging C-O bond cleavage and in carbonylative cross-couplings. dicp.ac.cnnih.gov The application of nickel catalysts to this compound could offer alternative pathways for C-C and C-heteroatom bond formation, potentially with improved reactivity or selectivity under certain conditions. researchgate.net
Other Transition Metals: Research into other transition metals has shown promise. For example, cobalt-catalyzed cross-coupling reactions have been explored, demonstrating the expanding toolbox available to synthetic chemists.
Directed Ortho Metalation and Other Functionalization Reactions
The reactivity of this compound is characterized by the interplay of its three distinct substituents: a bromine atom, a fluorine atom, and a methyl group. These groups influence the molecule's electronic properties and steric profile, opening various pathways for functionalization. Key reaction types include metalation-based functionalization, cross-coupling reactions, and modifications of the methyl group.
When this compound is treated with strong organolithium bases, such as n-butyllithium (n-BuLi), a competition arises between two primary pathways: directed ortho-metalation (DoM) and halogen-metal exchange.
Directed Ortho-Metalation (DoM): The fluorine atom at the C2 position can act as a weak directing metalation group (DMG), promoting the deprotonation of the adjacent C-H bond at the C3 position. rsc.orgbaranlab.org The general principle of DoM involves the coordination of the organolithium reagent to a Lewis basic heteroatom (in this case, fluorine), which facilitates the removal of a nearby proton. baranlab.orgresearchgate.net Studies on 2-fluorotoluene (B1218778) have shown that lithiation indeed occurs at the C3 position, ortho to the fluorine atom. rsc.org
Bromine-Lithium Exchange: The carbon-bromine bond is significantly weaker than the carbon-fluorine or carbon-hydrogen bonds. Consequently, the reaction of aryl bromides with organolithium reagents frequently results in a rapid bromine-lithium exchange. reddit.com For substrates containing both a bromine atom and a directing group, this exchange is often kinetically favored over DoM, especially at low temperatures. researchgate.net In the case of this compound, this would lead to the formation of a lithiated species at the C4 position.
For this compound, experimental evidence and analogy with structurally similar compounds, such as 1-bromo-4-(tert-butyl)-2-fluorobenzene, strongly suggest that bromine-lithium exchange is the predominant reaction pathway . smolecule.com The resulting 2-fluoro-4-lithiomethylbenzene is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position. For instance, reaction with N,N-dimethylformamide (DMF) would yield 4-formyl-2-fluorotoluene. chemicalbook.com Similarly, quenching with borate (B1201080) esters followed by hydrolysis is a viable route to the corresponding boronic acid, a key precursor for further transformations. chemicalbook.com
Beyond lithiation, this compound is a valuable substrate for other functionalization reactions, primarily involving the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds at the C4 position. ugr.es These reactions couple the aryl bromide with an organoboron compound in the presence of a palladium catalyst. Additionally, the methyl group can be a site for functionalization through oxidation reactions using agents like potassium permanganate (B83412) (KMnO₄) to form 4-bromo-2-fluorobenzoic acid.
| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| Bromine-Lithium Exchange | n-BuLi or t-BuLi | C4 | Aryllithium Intermediate | smolecule.com |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | C4 | Biaryl Compound | |
| Carboxylation (via Lithiation) | 1. n-BuLi; 2. CO₂ | C4 | Carboxylic Acid | chemicalbook.com |
| Formylation (via Lithiation) | 1. n-BuLi; 2. DMF | C4 | Aldehyde | chemicalbook.com |
| Methyl Group Oxidation | KMnO₄ or CrO₃ | Methyl Group | Carboxylic Acid |
Comparative Reactivity Analyses with Isomeric Bromofluorotoluenes
The reactivity of this compound is best understood when compared with its isomers, such as 2-bromo-4-fluorotoluene and 2-bromo-5-fluorotoluene (B1266450). The relative positions of the bromo, fluoro, and methyl substituents significantly impact the outcome and rate of chemical reactions due to differing steric and electronic effects.
Reactivity in Metalation Reactions:
The primary distinction in metalation reactivity among these isomers lies in the competition between DoM and halogen-metal exchange.
This compound: As discussed, Br-Li exchange at the C4 position is the expected major pathway.
2-Bromo-4-fluorotoluene: In this isomer, the fluorine atom is at C4 and cannot direct ortho-metalation to an adjacent proton. The bromine atom is at C2, ortho to the electron-donating methyl group. While benzylic metalation of the methyl group is possible under certain conditions acs.org, the most probable reaction with an organolithium reagent like n-BuLi is a rapid bromine-lithium exchange at the C2 position.
2-Bromo-5-fluorotoluene: Similar to the 2-bromo-4-fluoro isomer, the fluorine at C5 is not positioned to direct ortho-metalation. Therefore, bromine-lithium exchange at the C2 position is the anticipated outcome.
Reactivity in Palladium-Catalyzed Cross-Coupling:
The steric and electronic environment around the carbon-bromine bond directly influences the efficiency of palladium-catalyzed cross-coupling reactions. In a Suzuki-Miyaura coupling study reacting various bromofluorinated arenes with 4-fluorophenylboronic acid, different isomers exhibited distinct reactivities. ugr.esresearchgate.net Although this specific study did not include this compound, the data for its isomers are illustrative.
2-Bromo-4-fluorotoluene: The methyl group is positioned ortho to the C-Br bond. This creates significant steric hindrance around the reaction center, which can impede the oxidative addition step at the palladium catalyst and thus lower the reaction rate compared to less hindered isomers. ugr.esresearchgate.net
2-Bromo-5-fluorotoluene: The methyl group is meta to the C-Br bond, resulting in less steric hindrance at the reaction site compared to the 2-bromo-4-fluoro isomer. This generally leads to higher reactivity and conversion rates under identical conditions. ugr.esresearchgate.net
This compound: The methyl group is also meta to the C-Br bond. Based on steric considerations, its reactivity in Suzuki coupling would be expected to be more similar to 2-bromo-5-fluorotoluene than to the sterically hindered 2-bromo-4-fluorotoluene.
The electronic effects of the fluorine and methyl groups also play a role. The electron-withdrawing nature of fluorine can make the aryl ring more electron-deficient, potentially facilitating the oxidative addition step, while the electron-donating methyl group has the opposite effect. The net reactivity is a balance of these competing electronic and steric factors.
| Isomer | Expected Primary Lithiation Pathway | Relative Suzuki Coupling Reactivity | Key Steric/Electronic Factors | Reference |
|---|---|---|---|---|
| This compound | Br-Li Exchange at C4 | Moderate to High (Inferred) | Methyl group is meta to C-Br bond (less steric hindrance). | smolecule.com |
| 2-Bromo-4-fluorotoluene | Br-Li Exchange at C2 | Lower | Methyl group is ortho to C-Br bond (high steric hindrance). | ugr.esresearchgate.net |
| 2-Bromo-5-fluorotoluene | Br-Li Exchange at C2 | Higher | Methyl group is meta to C-Br bond (less steric hindrance). | ugr.esresearchgate.net |
Applications of 4 Bromo 2 Fluorotoluene in Advanced Organic Synthesis
Utilization in Pharmaceutical and Medicinal Chemistry Research
The distinct reactivity of 4-bromo-2-fluorotoluene makes it a sought-after precursor in the synthesis of various pharmaceutical compounds and research chemicals. innospk.comxindaobiotech.comnordmann.global
Synthesis of Precursors for Active Pharmaceutical Ingredients (APIs)
This compound is a key starting material in the creation of more complex molecules that form the basis of active pharmaceutical ingredients (APIs). innospk.comxindaobiotech.com Its structure is instrumental in building the core of various therapeutic agents. The presence of both bromo and fluoro groups allows for a range of chemical reactions, including palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex drug molecules. eastfine.net This adaptability makes it a crucial component in the development of new pharmaceuticals. xindaobiotech.com For instance, it is a known precursor in the synthesis of non-steroidal anti-inflammatory drugs and other biologically active compounds. google.com
Development of Radiolabeled Compounds for Positron Emission Tomography (PET) Studies (e.g., 4-borono-2-fluorophenylalanine)
In the field of medical imaging, this compound plays a critical role as a starting reagent in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). sigmaaldrich.cnchemicalbook.com A notable example is its use in the preparation of 4-borono-2-fluorophenylalanine (B2909373) (BPA), a key agent for boron neutron capture therapy (BNCT). sigmaaldrich.cnchemicalbook.com The fluorinated phenylalanine derivative, when labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) to create ¹⁸F-FBPA, allows for non-invasive imaging and pharmacokinetic evaluation of the therapeutic agent in vivo. nih.gov This application is crucial for patient selection and for monitoring the effectiveness of BNCT in treating malignant tumors. nih.gov The development of such PET tracers is a significant area of research, with ongoing efforts to improve the synthesis of ¹⁸F-labelled intermediates. nih.gov
Table 1: Application in PET Radiochemistry
| Compound | Precursor | Application |
|---|---|---|
| 4-borono-2-fluorophenylalanine | This compound | Reagent for Positron Emission Tomography (PET) studies. sigmaaldrich.cnchemicalbook.com |
Intermediate in the Synthesis of Compounds with Potential Biological Activity (e.g., anticancer properties, neurological disorder therapies)
Research has demonstrated the importance of this compound as an intermediate in the synthesis of novel compounds with potential therapeutic applications, including those with anticancer and neurological properties. For example, derivatives of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from a precursor derived from this compound, are being investigated as small molecule inhibitors for cancer therapy. researchgate.netresearchgate.net The synthesis of these complex molecules often involves multiple steps where the bromo-fluoro-substituted phenyl ring is a key structural element. researchgate.netresearchgate.netatlantis-press.com Additionally, related fluorinated compounds have been explored for their potential in developing treatments for neurological disorders. For instance, 5-Bromo-4-fluoro-2-methylaniline, a related compound, is a key ingredient for synthesizing activators of sirtuin 6 (SIRT6), a tumor suppressor, indicating the potential of such structures in cancer research. ossila.com
Synthesis of Complex Heterocyclic Scaffolds (e.g., 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one)
The synthesis of complex heterocyclic scaffolds, which are core structures in many biologically active compounds, often utilizes this compound or its derivatives. A prominent example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. researchgate.netresearchgate.netatlantis-press.com This compound serves as an important intermediate for a variety of biologically active molecules. researchgate.netatlantis-press.com The synthesis involves a multi-step process including nitration, chlorination, N-alkylation, reduction, and condensation, starting from precursors like 4-bromo-2-fluoroaniline, which can be derived from this compound. researchgate.netatlantis-press.com The imidazo[4,5-c]pyridine core is a significant scaffold in medicinal chemistry, and the specific substitution pattern provided by the 4-bromo-2-fluorophenyl group is crucial for the biological activity of the final compounds. nih.gov
Table 2: Synthesis of a Key Heterocyclic Intermediate
| Target Compound | Starting Material Derivative | Key Synthesis Steps |
|---|
Role in Agrochemical Synthesis
Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. innospk.comxindaobiotech.comeastfine.net
Precursors for Herbicides, Insecticides, and Fungicides
The unique chemical properties of this compound make it a suitable precursor for a range of agrochemicals, including herbicides, insecticides, and fungicides. innospk.comxindaobiotech.com The presence of halogen atoms can enhance the efficacy and selectivity of these crop protection agents. innospk.com The tailored reactivity of this compound allows for the efficient synthesis of complex agrochemical formulations, contributing to the development of modern agricultural products. innospk.comxindaobiotech.com While specific examples of commercial pesticides directly synthesized from this compound are not extensively detailed in the provided search results, the general application as a building block for such products is well-established. innospk.comxindaobiotech.comeastfine.net Related bromo- and fluoro-containing aromatic compounds are known to be used in the synthesis of various pesticides. smolecule.comxdbiochems.com
Application in Material Science and Advanced Materials Development
The distinct electronic properties conferred by the halogen substituents make this compound and its isomers key ingredients in the development of high-performance materials.
This compound and its structural isomers are utilized in the formulation of advanced materials, including specialized polymers and coatings. chemimpex.com The incorporation of these fluorinated and brominated building blocks into polymer chains can enhance critical properties such as durability and resistance to environmental factors. chemimpex.com The presence of the C-F bond often imparts increased thermal stability and chemical resistance, while the C-Br bond provides a reactive site for further functionalization or for imparting flame-retardant properties. Isomers like 5-bromo-2-fluorotoluene (B1266182) are specifically noted for their role in creating advanced materials like polymers and liquid crystals. chemimpex.com
Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of thin organic films sandwiched between two electrodes. oled.com The efficiency and stability of these devices are highly dependent on the chemical structures of the organic materials used in the emissive and charge-transport layers. oled.combohrium.com
While detailed studies on the direct application of this compound in OLEDs are not extensively publicized, its favorable electronic properties make it a compound of interest. chemimpex.com Chemical suppliers categorize this compound under "OLED Materials," indicating its use as a building block or intermediate in the synthesis of larger, more complex molecules for this technology. bldpharm.com The related isomer, 5-Bromo-2-fluorotoluene, is considered a prime candidate for applications in electronics and optoelectronics due to its distinct structure, which allows for the fine-tuning of physical and chemical characteristics. chemimpex.com The development of stable and efficient materials, particularly for blue emitters, remains a key challenge in OLED technology, a field where novel fluorinated aromatics are continuously explored. bohrium.com
Synthesis of Specialty Chemicals
The reactivity of the bromine and fluorine substituents on the toluene (B28343) ring makes this compound a crucial starting point for multi-step syntheses of valuable specialty chemicals.
Halogenated toluenes are foundational intermediates in the synthesis of dyes and pigments. The isomer 2-Bromo-4-fluorotoluene (B74383), for example, is used in their production. guidechem.com The functional groups on these aromatic rings can be chemically modified to create chromophores and auxochromes, the parts of a molecule responsible for its color and color intensity. While the direct use of this compound is not specified, its structural similarity to other intermediates suggests its potential as a precursor in this manufacturing sector.
This compound and its isomers serve as key starting materials for constructing more intricate molecular architectures.
| Starting Material | Key Synthesis Steps | Final Product | Reported Yield/Purity |
| This compound | Bromination, Hydrolysis, Cyanidation, Methoxylation, Esterification | methyl 4-bromo-2-methoxybenzoate | ~47% Yield, 99.8% Purity (GC) alfachemch.com |
tris(5-fluoro-2-methylphenyl)phosphane (F-TOTP): This organophosphorus compound is a meta-fluoro analog prepared from an isomer of the subject compound. The synthesis utilizes 2-Bromo-4-fluorotoluene as the starting material. chemicalbook.comsigmaaldrich.com
3-(4-fluoro-3-methylphenyl)acrylamide: This acrylamide (B121943) derivative is prepared using 5-Bromo-2-fluorotoluene, another isomer of the title compound. sigmaaldrich.comfluoromart.comchemicalbook.com The synthesis demonstrates the utility of bromofluorotoluene isomers as precursors for creating complex functional molecules. chemicalbook.com
| Target Molecule | Starting Isomer |
| tris(5-fluoro-2-methylphenyl)phosphane | 2-Bromo-4-fluorotoluene chemicalbook.comsigmaaldrich.com |
| 3-(4-fluoro-3-methylphenyl)acrylamide | 5-Bromo-2-fluorotoluene sigmaaldrich.comfluoromart.comchemicalbook.com |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, offers a powerful non-destructive approach to probe the molecular structure of 4-bromo-2-fluorotoluene.
Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Structure and Bonding Analysis
FT-IR spectroscopy is instrumental in identifying the functional groups and analyzing the bonding framework of this compound. youtube.com By measuring the absorption of infrared radiation, a characteristic spectrum is generated that reveals the vibrational frequencies of different bonds within the molecule. youtube.com The analysis of a structurally similar compound, 4-chloro-2-fluorotoluene, through FT-IR spectroscopy has provided insights into the expected vibrational modes. nih.gov The spectrum is typically analyzed by assigning observed absorption bands to specific bond vibrations, such as C-H stretching, C-C aromatic ring stretching, C-F stretching, and C-Br stretching. These assignments are often supported by computational methods like Density Functional Theory (DFT) calculations, which can simulate the vibrational spectrum and aid in the precise allocation of each vibrational mode. nih.gov
Key vibrational modes observed in the FT-IR spectrum of related halotoluenes and their assignments provide a basis for interpreting the spectrum of this compound. For instance, the C-H stretching vibrations in the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations are usually found in the 1600-1400 cm⁻¹ range. The C-F and C-Br stretching vibrations are expected at lower frequencies, providing direct evidence for the presence of these halogen substituents.
Table 1: Predicted FT-IR Spectral Data for this compound based on Analogous Compounds
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H Aromatic Stretching | 3100 - 3000 |
| C-H Methyl Stretching | 2980 - 2870 |
| C=C Aromatic Stretching | 1600 - 1450 |
| C-F Stretching | 1250 - 1100 |
| C-Br Stretching | 700 - 500 |
This table presents expected wavenumber ranges for the key vibrational modes of this compound, extrapolated from data on similar halogenated toluene (B28343) derivatives.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprinting and Conformational Studies
Complementing FT-IR, FT-Raman spectroscopy provides additional insights into the vibrational modes of this compound, particularly for non-polar bonds that are weak in the IR spectrum. nih.gov The technique is valuable for obtaining a unique "vibrational fingerprint" of the molecule and for studying its conformational isomers. nih.govsoton.ac.uk
In the analysis of the related molecule 4-chloro-2-fluorotoluene, FT-Raman spectroscopy, in conjunction with computational calculations, has been used to comprehensively assign the vibrational frequencies. nih.gov The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations and the C-Br bond, which are typically more Raman active. The combination of FT-IR and FT-Raman data allows for a more complete picture of the molecule's vibrational behavior. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. youtube.comnih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, revealing their relative positions on the benzene (B151609) ring and their coupling to the fluorine atom. The methyl protons would appear as a singlet, with its chemical shift indicating the electronic environment of the methyl group.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, fluoro, and methyl groups). Furthermore, the coupling between the fluorine atom and the carbon atoms (¹⁹F-¹³C coupling) provides crucial connectivity information, helping to confirm the substitution pattern on the aromatic ring. Data from spectral databases for this compound confirms the expected chemical shifts and coupling patterns. chemicalbook.com
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.3 | d | Aromatic H |
| ¹H | ~7.1 | dd | Aromatic H |
| ¹H | ~6.9 | t | Aromatic H |
| ¹H | ~2.3 | s | -CH₃ |
| ¹³C | ~160 (d) | d | C-F |
| ¹³C | ~134 | s | C-Br |
| ¹³C | ~132 (d) | d | Aromatic CH |
| ¹³C | ~128 (d) | d | Aromatic CH |
| ¹³C | ~125 (d) | d | C-CH₃ |
| ¹³C | ~116 (d) | d | Aromatic CH |
| ¹³C | ~14 | s | -CH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with the fluorine atom. The values are based on typical ranges for similar compounds and available spectral data.
Mass Spectrometry Techniques for Identification and Mechanistic Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. youtube.com This results in two molecular ion peaks (M and M+2) of approximately equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization.
Chromatographic Methods for Reaction Monitoring and Product Analysis (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile compounds like this compound. nih.govbrjac.com.br In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. brjac.com.br GC analysis can effectively separate this compound from starting materials, byproducts, and other impurities, allowing for quantitative determination of its purity. tcichemicals.com
High-Performance Liquid Chromatography (HPLC) is another valuable chromatographic method, particularly for less volatile derivatives of this compound or for monitoring reactions in the liquid phase. bridgewater.edu In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is based on the differential partitioning of the components between the mobile and stationary phases. HPLC can be used to track the consumption of this compound and the formation of products over time, providing kinetic data for the reaction. bridgewater.edu
Theoretical and Computational Chemistry Studies on 4 Bromo 2 Fluorotoluene
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules like 4-bromo-2-fluorotoluene. These computational methods provide insights that complement and often predict experimental findings.
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Reactivity Prediction
Density Functional Theory (DFT) has become a principal tool for investigating the properties of substituted aromatic compounds. For molecules similar to this compound, such as 4-chloro-2-fluoro toluene (B28343), DFT methods, particularly B3LYP with a 6-311++G(d,p) basis set, have been successfully used for geometry optimization and the calculation of harmonic vibrational frequencies. nih.gov These calculations show good agreement with experimental FT-IR and FT-Raman spectra, indicating the reliability of this approach in predicting the vibrational modes of halogenated toluenes. nih.gov
The optimized geometry from these calculations provides precise bond lengths and angles, which are crucial for understanding the steric and electronic effects of the substituents. For instance, in related toluene derivatives, DFT calculations have been used to analyze the impact of substituents on the aromatic ring's bond lengths, revealing the influence of hyperconjugation. nih.gov
Reactivity prediction using DFT involves analyzing frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. The energies of the HOMO and LUMO and the resulting energy gap are key indicators of a molecule's kinetic stability and chemical reactivity. For substituted aromatic compounds, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable information for synthetic chemists.
Table 1: Representative DFT-Calculated Properties for Substituted Toluenes (Note: Data is illustrative and based on studies of similar compounds. Specific values for this compound require dedicated calculations.)
| Property | Calculated Value (Illustrative) | Significance |
| Total Energy | Varies based on method | A lower energy indicates a more stable structure. |
| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | ~ -0.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 6.0 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | ~ 1.5 D | Measures the overall polarity of the molecule. |
Ab Initio Methods (e.g., Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2), Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD)) for High-Accuracy Calculations
For higher accuracy in electronic structure calculations, ab initio methods are employed. The Hartree-Fock (HF) method, while being a more fundamental approach, often serves as a starting point for more advanced calculations. reddit.comaau.dk It has been used in conjunction with DFT to study substituted toluenes, though it is known to neglect electron correlation, which can be a limitation. nih.govreddit.com
Møller-Plesset perturbation theory, particularly at the second order (MP2), incorporates electron correlation and can provide more accurate energy predictions. reddit.com For instance, MP2 calculations have been used to investigate the conformational energies of substituted systems, offering a more refined picture than HF. reddit.com
Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies, though they are computationally expensive. acs.org These methods are crucial for benchmarking results from less computationally intensive methods like DFT. For example, EOM-CCSD methods are valuable for obtaining precise ionization energies and electron affinities.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. mdpi.com By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of a compound. mdpi.com This is particularly useful for understanding how substituents like bromine and fluorine on the toluene ring affect the electronic transitions.
For aromatic compounds, TD-DFT calculations can accurately predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., π → π*). mdpi.com This information is valuable in fields like materials science and photochemistry.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
By simulating the molecule in a solvent, MD can also provide information about solute-solvent interactions and the local structure of the solvent around the molecule. This is crucial for understanding its behavior in solution, which is relevant for many of its applications. MD simulations can be performed using various ensembles, such as NVT (constant number of particles, volume, and temperature) or NVE (constant number of particles, volume, and energy), to model different experimental conditions. mdpi.com
Computational Prediction of Reaction Pathways, Transition States, and Activation Barriers
Computational chemistry plays a vital role in mapping out potential reaction pathways for chemical transformations. nih.gov For this compound, this could involve predicting the outcomes of nucleophilic or electrophilic substitution reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, it is possible to determine the activation energy for a given reaction.
Methods like DFT are commonly used to locate transition state geometries and calculate their vibrational frequencies to confirm they represent a true saddle point on the potential energy surface. mdpi.com This information is invaluable for understanding reaction mechanisms and predicting reaction rates, which can guide the design of new synthetic routes. For example, computational studies have been used to investigate the reaction barriers in the conversion of substituted phenylnitrile oxides to isocyanates, demonstrating the power of these methods in predicting catalytic effectiveness. chemrxiv.org
Analysis of Substituent Effects on Reactivity and Spectroscopic Signatures
The presence of the bromo, fluoro, and methyl groups on the benzene (B151609) ring significantly influences the reactivity and spectroscopic properties of this compound. Computational methods allow for a systematic analysis of these substituent effects.
The electronic effects of the substituents (inductive vs. resonance) can be quantified using population analysis methods. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating effect of the methyl group, creates a specific charge distribution on the aromatic ring, which dictates its reactivity towards electrophiles and nucleophiles.
In terms of spectroscopic signatures, the substituents will cause characteristic shifts in the vibrational frequencies (IR and Raman) and the chemical shifts in NMR spectroscopy. DFT calculations can predict these shifts with a good degree of accuracy, aiding in the interpretation of experimental spectra. For instance, studies on similar halogenated toluenes have shown how substitutions influence the normal modes of vibration. nih.gov
Emerging Research Frontiers and Future Directions for 4 Bromo 2 Fluorotoluene
Innovations in Catalytic Methodologies for Bromofluorotoluene Transformations
The development of novel catalytic systems is paramount for the efficient and selective transformation of 4-bromo-2-fluorotoluene. Current research is focused on harnessing the power of photoredox catalysis, biocatalysis, and electrochemical methods to achieve transformations that are difficult or impossible with traditional synthetic protocols.
Visible-light photoredox catalysis has emerged as a powerful tool for the activation of carbon-halogen bonds under mild conditions. mdpi.commdpi.com While direct photoredox-catalyzed bromine abstraction from this compound has not been extensively reported, the principles established for other aryl bromides suggest a promising avenue for future research. The selective cleavage of the C-Br bond over the more robust C-F bond is a key advantage of this methodology. mdpi.com
Research Highlights:
Selective C-Br Bond Cleavage: Photoredox catalysts, upon excitation with visible light, can facilitate single-electron transfer to the aryl bromide, leading to the formation of a radical anion that fragments to release a bromide ion and an aryl radical. This aryl radical can then be trapped by a variety of reagents to form new carbon-carbon or carbon-heteroatom bonds.
Potential for Derivatization: This strategy opens up possibilities for the late-stage functionalization of this compound derivatives, allowing for the introduction of a wide range of functional groups at the 4-position.
| Catalyst Type | Potential Transformation of this compound | Advantages |
| Iridium or Ruthenium Complexes | Hydrodebromination, Arylation, Vinylation | Mild reaction conditions, high functional group tolerance |
| Organic Dyes | Borylation, Phosphonylation | Metal-free, cost-effective |
Future research in this area will likely focus on the development of catalyst systems that are specifically tailored for the activation of the C-Br bond in this compound, as well as the exploration of novel trapping agents for the resulting aryl radical.
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. nih.gov The use of enzymes for the transformation of halogenated aromatics is a growing field of interest, with potential applications in both synthesis and bioremediation.
Research Highlights:
Reductive Dehalogenases: Certain enzymes, known as reductive dehalogenases, are capable of selectively removing halogen atoms from aromatic rings. researchwithrutgers.comorganic-chemistry.orgresearchgate.net While specific studies on this compound are limited, research on analogous compounds suggests that enzymatic debromination is a feasible and potentially highly selective process.
Directed Evolution: The power of directed evolution can be harnessed to engineer enzymes with enhanced activity and specificity for the debromination of this compound, opening up possibilities for the development of highly efficient and sustainable synthetic routes.
| Enzyme Class | Potential Transformation | Key Features |
| Reductive Dehalogenases | Selective debromination to 2-fluorotoluene (B1218778) | High selectivity, mild reaction conditions |
| Oxygenases | Hydroxylation of the aromatic ring | Introduction of new functional groups |
The development of robust and scalable biocatalytic processes for the transformation of this compound remains a key challenge for future research.
Electrosynthesis represents a green and sustainable approach to organic synthesis, utilizing electricity as a clean reagent to drive chemical reactions. mdpi.com The electrochemical coupling of aryl halides has been shown to be an effective method for the formation of biaryl compounds.
Research Highlights:
Reductive Coupling: The electrochemical reduction of this compound at a cathode can generate an aryl radical or an aryl anion, which can then undergo coupling reactions. This approach avoids the use of stoichiometric metallic reducing agents, making it an attractive alternative to traditional cross-coupling reactions.
Nickel and Palladium Catalysis: The combination of electrochemistry with nickel or palladium catalysis has been shown to be highly effective for the cross-coupling of aryl halides with a variety of partners. This approach allows for the in situ regeneration of the active catalyst, leading to higher efficiency and catalyst turnover numbers.
| Electrochemical Method | Potential Coupling Partner | Advantages |
| Direct Reductive Coupling | Another molecule of this compound | Formation of symmetrical biaryls |
| Nickel-Catalyzed Coupling | Boronic acids, organozincs | Formation of unsymmetrical biaryls |
| Palladium-Catalyzed Coupling | Alkenes, alkynes | C-C bond formation |
Further exploration of electrochemical methods for the transformation of this compound is expected to lead to the development of more sustainable and efficient synthetic routes to valuable molecules.
High-Pressure and Low-Temperature Crystallization Studies of Derivatives and Polymorphism
The solid-state properties of molecular crystals, including their crystal packing and polymorphism, are of fundamental importance in materials science and pharmaceuticals. High-pressure and low-temperature crystallization studies can provide valuable insights into the intermolecular interactions that govern the self-assembly of molecules in the solid state.
Research Highlights:
High-Pressure Crystallography: Studies on halogenated toluenes, such as 4-bromotoluene (B49008) and 4-fluorotoluene, have shown that high pressure can be used to induce crystallization and to study the compressibility of the crystal lattice. acs.orgacs.org Similar studies on this compound could reveal the influence of the combined electronic and steric effects of the two different halogen substituents on the crystal packing.
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can have a significant impact on its physical properties. acs.org Investigating the polymorphic landscape of this compound derivatives under different crystallization conditions could lead to the discovery of new solid-state forms with tailored properties.
Low-Temperature Studies: Low-temperature crystallization can be used to trap metastable polymorphs that are not accessible at ambient temperature. arxiv.orgacs.org Such studies on derivatives of this compound could provide a more complete picture of their solid-state behavior.
| Technique | Information Gained | Potential Impact |
| High-Pressure Crystallography | Crystal packing, compressibility, phase transitions | Design of materials with specific mechanical properties |
| Low-Temperature Crystallography | Identification of metastable polymorphs | Understanding of nucleation and crystal growth |
| Differential Scanning Calorimetry | Thermodynamic parameters of phase transitions | Control over solid-state form in pharmaceuticals |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, efficiency, and scalability. rsc.orgrsc.org The integration of the synthesis and derivatization of this compound into these platforms is an active area of research.
Research Highlights:
Continuous Flow Synthesis: The synthesis of fluorinated and halogenated aromatic compounds can be advantageously carried out in continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgbeilstein-journals.org This can lead to improved yields and selectivities, as well as enhanced safety when handling hazardous reagents.
Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, allowing for the rapid optimization of synthetic routes to this compound and its derivatives. nih.govacm.org
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, avoiding the need for isolation and purification of intermediates. This can significantly streamline the synthesis of complex molecules derived from this compound.
| Platform | Application to this compound | Benefits |
| Microreactors | Synthesis and functionalization | Enhanced heat and mass transfer, improved safety |
| Automated Synthesizers | High-throughput screening of reaction conditions | Rapid process optimization |
| Continuous Flow Systems | Multi-step synthesis of derivatives | Reduced waste, increased efficiency |
Development of Novel Applications in Interdisciplinary Scientific Fields
The unique electronic and steric properties of this compound make it an attractive building block for the development of novel materials and bioactive molecules. chemimpex.com
Research Highlights:
Medicinal Chemistry: The 2-fluoro-4-bromophenyl moiety is found in a number of biologically active compounds. The fluorine atom can modulate the pKa of nearby functional groups and improve metabolic stability, while the bromine atom provides a handle for further synthetic elaboration. chemimpex.com
Materials Science: Fluorinated aromatic compounds are of interest for applications in materials science, including the development of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The introduction of fluorine can influence the electronic properties, thermal stability, and morphology of these materials. chemimpex.com
Agrochemicals: Halogenated aromatic compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The specific substitution pattern of this compound may lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of kinase inhibitors, GPCR modulators | Improved metabolic stability and binding affinity |
| Materials Science | Development of new liquid crystals, organic electronics | Tuning of electronic and physical properties |
| Agrochemicals | Design of novel pesticides and herbicides | Enhanced biological activity and selectivity |
The continued exploration of the chemical space around this compound is expected to lead to the discovery of new molecules with important applications in a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-bromo-2-fluorotoluene, and how are they experimentally determined?
- Answer: The compound (CAS 51436-99-8) is a pale-yellow liquid with a boiling point of 68°C at 8 mmHg and a density of 1.492 g/mL. Key properties like refractive index (1.527–1.529) and flash point (70°C) are measured using standardized techniques: gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for phase transitions, and NMR for structural confirmation. Its low water solubility suggests hydrophobic behavior, critical for solvent selection in reactions .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: Direct halogenation of toluene derivatives is a primary method. For example, bromination of 2-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution with Br₂/FeBr₃. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) using 4-bromo-2-fluorophenylboronic acid (C₆H₅BBrFO₂) as a precursor may be employed .
Q. How is the purity of this compound validated in academic settings?
- Answer: High-resolution NMR (¹H/¹³C) identifies structural integrity, while GC-MS quantifies impurities. Elemental analysis (EA) confirms the molecular formula (C₇H₆BrF), and Karl Fischer titration measures residual moisture. Crystallographic methods (e.g., X-ray diffraction) may resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational methods like density-functional theory (DFT) predict the electronic properties of this compound?
- Answer: DFT calculations (e.g., B3LYP/6-311G**) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity trends, such as susceptibility to nucleophilic attack at the bromine site or aromatic fluorination effects on resonance stabilization. Software like Gaussian or ORCA is used, referencing the Colle-Salvetti correlation-energy framework for accuracy .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Answer: The compound’s low melting point (liquid at room temperature) complicates crystallization. Strategies include slow cooling in high-boiling solvents (e.g., DMSO) or co-crystallization with stabilizing agents. SHELXT or SHELXL software automates space-group determination and refines structures using single-crystal X-ray data, accounting for halogen-heavy atom effects .
Q. How do substituent effects (Br vs. F) influence the regioselectivity of cross-coupling reactions involving this compound?
- Answer: Bromine’s higher electronegativity and larger atomic radius make it a superior leaving group in Suzuki couplings compared to fluorine. Kinetic studies using ³¹P NMR track palladium catalyst interactions, revealing that fluorine’s ortho-directing effect can sterically hinder transmetallation. Optimizing ligand systems (e.g., SPhos) enhances yields in aryl-aryl bond formation .
Q. How can contradictory data in literature (e.g., boiling point variations) be reconciled for this compound?
- Answer: Discrepancies often arise from measurement conditions (e.g., pressure). For example, boiling points reported at 68°C (8 mmHg) vs. higher values at ambient pressure require normalization using Antoine equation corrections. Meta-analyses of peer-reviewed datasets and validation via controlled replication in inert atmospheres reduce uncertainty .
Q. What safety protocols are critical when handling this compound under anhydrous or high-temperature conditions?
- Answer: Use Schlenk lines for moisture-sensitive reactions, and monitor vapor pressure to avoid flash points (>70°C). Personal protective equipment (PPE) includes nitrile gloves and fume hoods. Spill protocols involve neutralization with activated carbon, not water, due to bromine’s reactivity. Regulatory guidelines (e.g., WGK 2 classification) dictate waste disposal .
Methodological Guidance
- Spectral Interpretation: Compare experimental NMR shifts with computed (DFT) values to confirm substituent positions. For example, fluorine’s deshielding effect in ¹⁹F NMR distinguishes ortho/para isomers .
- Data Reproducibility: Document reaction parameters (solvent purity, catalyst loading) meticulously. Use internal standards (e.g., mesitylene) in GC to calibrate retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
